molecular formula C20H17Cl3N4 B1683843 Vatalanib dihydrochloride CAS No. 212141-51-0

Vatalanib dihydrochloride

Cat. No.: B1683843
CAS No.: 212141-51-0
M. Wt: 419.7 g/mol
InChI Key: AZUQEHCMDUSRLH-UHFFFAOYSA-N
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Description

Vatalanib (PTK787) 2HCl, also known as N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine dihydrochloride, is a small molecule protein kinase inhibitor. It is primarily known for its ability to inhibit angiogenesis by targeting vascular endothelial growth factor receptors. Vatalanib is being investigated as a potential treatment for various types of cancer, particularly those that are advanced or resistant to chemotherapy .

Mechanism of Action

Target of Action

Vatalanib dihydrochloride, also known as PTK787 dihydrochloride, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) with an IC50 value of 37nM . It primarily targets VEGFR2/KDR , but also inhibits other tyrosine kinase domains of VEGFR1 and VEGFR3 . Additionally, it has a weaker inhibitory effect on platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, and c-FMS .

Mode of Action

this compound exerts its anti-angiogenic efficacy by selectively inhibiting the tyrosine kinase domains of its targets . It competes with ATP for binding to the tyrosine kinase domains of VEGFRs, thereby inhibiting the phosphorylation and activation of these receptors . This inhibition disrupts the signal transduction pathways that promote angiogenesis, a process crucial for tumor growth and metastasis .

Biochemical Pathways

By inhibiting VEGFRs, this compound disrupts the VEGF signaling pathway, which plays a pivotal role in angiogenesis . This disruption prevents the formation of new blood vessels that contribute to tumor growth and metastasis . In Alzheimer’s disease models, vatalanib has been shown to reduce tau phosphorylation and Aβ accumulation, suggesting a potential role in regulating AD pathology .

Pharmacokinetics

this compound is orally active, with a rapid onset of absorption . It is mainly metabolized through oxidative metabolism, producing two pharmacologically inactive metabolites that contribute mainly to the total systemic exposure . The half-life of vatalanib is approximately 6 hours . The maximum tolerated doses were determined to be vatalanib 1250 mg once daily or 750 mg twice daily in combination with other drugs .

Result of Action

The inhibition of VEGFRs by this compound leads to a reduction in angiogenesis, thereby limiting the growth and spread of tumors . In Alzheimer’s disease models, vatalanib administration significantly reduced tau phosphorylation and the number and area of Aβ plaques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vatalanib involves multiple steps, starting with the preparation of the core phthalazine structure. The key steps include:

    Formation of the phthalazine core: This involves the reaction of appropriate starting materials under controlled conditions to form the phthalazine ring.

    Substitution reactions: Introduction of the 4-chlorophenyl and pyridin-4-ylmethyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of Vatalanib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Types of Reactions:

    Oxidation: Vatalanib can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro groups, converting them into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of Vatalanib .

Scientific Research Applications

Vatalanib has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.

    Sorafenib: Inhibits several tyrosine protein kinases, including those involved in tumor cell proliferation and angiogenesis.

    Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit.

Uniqueness of Vatalanib: Vatalanib is unique in its high selectivity for vascular endothelial growth factor receptor-2, making it particularly effective in inhibiting angiogenesis. This selectivity distinguishes it from other similar compounds, which may target a broader range of receptors .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUQEHCMDUSRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049073
Record name Vatalanib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212141-51-0
Record name Vatalanib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 15.22 g (59.52 mmol) 1-chloro-4-(4-pyridylmethyl)phthalazine (for preparation see German Auslegeschrift no. 1061 788 [published Jul. 23, 1959]), 7.73 g (60.59 mmol) 4-chloroaniline and 200 ml 1-butanol is heated for 2 h under reflux. The crystallizate which is obtained when the mixture slowly cools to 5° C. is then filtered off and washed with 1-butanol and ether. The filter residue is dissolved in about 200 ml hot methanol, the solution is treated with 0.75 g activated carbon and filtered via a Hyflo Super Cel, and the pH of the filtrate is adjusted to about 2.5 with 7 ml 3N methanolic HCl. The filtrate is evaporated to about half the original volume and ether added until slight turbidity occurs; cooling then leads to the precipitation of crystals. The crystallizate is filtered off, washed with a mixture of methanol/ether (1:2) as well as ether, dried for 8 h at 110° C. under HV, and equilibrated for 72 h at 20° C. and in room atmosphere. In this way, the title compound is obtained with a water content of 8.6%; m.p. >270° C.; 1H NMR (DMSO-d6) 11.05-12.20 (br), 9.18-9.23 (m, 1H), 8.88 (d, 2H), 8.35-8.40 (m, 1H), 8.18-8.29 (m, 2H), 8.02 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 5.02 (s, 2H); ESI-MS: (M+H)+=347.
Quantity
15.22 g
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

While stirring, 6.24 g (18 mmol) 1-(4-chloroanilino)-4-(4-pyridylmethyl)phthalazine is dissolved in 180 ml methanol at about 50° C. The solution is cooled to RT and mixed slowly with 3.15 ml (38.2 mmol) conc. (about 37%) hydrochloric acid. When 100 ml ether is added dropwise to the reaction mixture, a crystalline precipitate forms. The suspension thereof is stirred for 15 min at RT. A further 80 ml is added dropwise to the suspension, which is stirred for a further 15 min at 20° C. and then for 0.5 h under ice cooling. After filtration, washing of the filter residue with ether, drying under HV (5 h, 90° C.) and equilibration (room atmosphere, 24 h, 20° C.), title compound is obtained with a water content of 8.63%; m.p. 268-270° C.; 1H NMR (DMSO-d6): Identical to Example 1 apart from high-field shift of signals by 0.03 ppm.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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